![molecular formula C15H15Cl2O3P B14207977 Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester CAS No. 824421-40-1](/img/structure/B14207977.png)
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group bonded to a bis(4-chlorophenyl)methyl group and two methyl ester groups. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester typically involves the reaction of bis(4-chlorophenyl)methyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the phosphite ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonic acid group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions present in the active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the bis(4-chlorophenyl)methyl group.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Contains a different ester group and a 4-chlorobenzoyl group instead of bis(4-chlorophenyl)methyl.
Uniqueness
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the bis(4-chlorophenyl)methyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
824421-40-1 |
|---|---|
Fórmula molecular |
C15H15Cl2O3P |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]benzene |
InChI |
InChI=1S/C15H15Cl2O3P/c1-19-21(18,20-2)15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15H,1-2H3 |
Clave InChI |
DSMGPJQABCSKOM-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
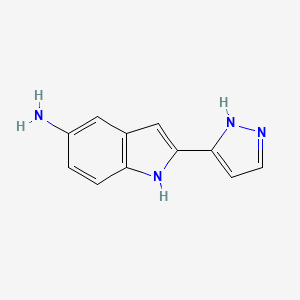
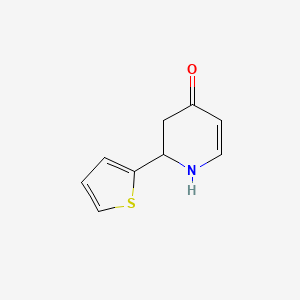
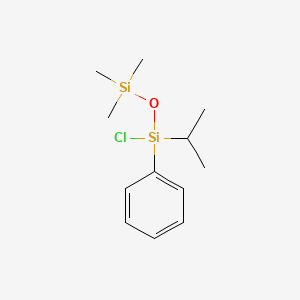
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
methanone](/img/structure/B14207920.png)
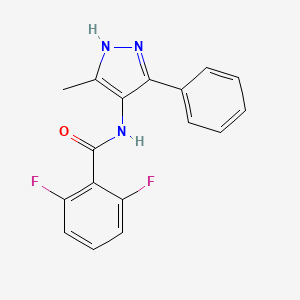

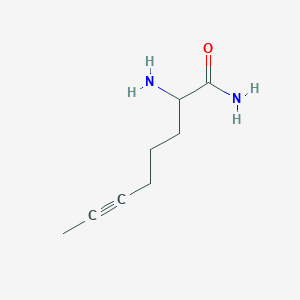
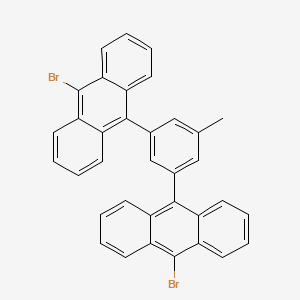
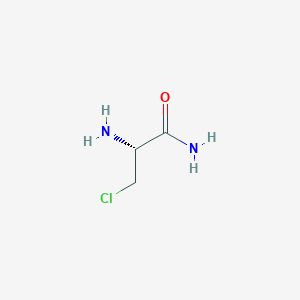
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
